REACTION_CXSMILES
|
[NH2:1][C:2]1[C:7]([CH3:8])=[CH:6][CH:5]=[CH:4][N:3]=1.Cl[CH2:10][C:11]([CH2:13][C:14](=O)[CH3:15])=[O:12]>O1CCCC1.C(OCC)C.C(OCC)(=O)C>[CH3:15][C:14]1[N:1]=[C:2]2[C:7]([CH3:8])=[CH:6][CH:5]=[CH:4][N:3]2[C:13]=1[C:11](=[O:12])[CH3:10]
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
NC1=NC=CC=C1C
|
Name
|
|
Quantity
|
4.4 mL
|
Type
|
reactant
|
Smiles
|
ClCC(=O)CC(C)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
heated overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
WASH
|
Details
|
washed with water and with saturated brine in the subsequent order
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying the organic layer over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
the insolubles were filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The obtained residue was dissolved in a small amount of chloroform
|
Type
|
ADDITION
|
Details
|
by adding hexane
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1N=C2N(C=CC=C2C)C1C(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 664 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |